Superior Biochemical Potency in Homogenous Time-Resolved Fluorescence (HTRF) Assay
LP23 demonstrates a 3.2-fold improvement in PD-1/PD-L1 inhibitory activity compared to the arylmethylamine benchmark compound BMS-202, as measured in a homogeneous time-resolved fluorescence (HTRF) assay [1]. This head-to-head data clearly establishes LP23's superior potency at the target engagement level.
| Evidence Dimension | PD-1/PD-L1 inhibition (IC50) |
|---|---|
| Target Compound Data | 16.7 nM |
| Comparator Or Baseline | BMS-202 (53.6 nM) |
| Quantified Difference | 3.2-fold more potent |
| Conditions | Homogenous Time-Resolved Fluorescence (HTRF) assay |
Why This Matters
This quantitative superiority in a key biochemical assay directly supports the selection of LP23 over BMS-202 for projects requiring maximal target engagement potency.
- [1] Liu, J., Cheng, Y., Yuan, L., Liu, T., Ruan, Y., Ren, Y., Li, L., Jiang, S., Xiao, Y., & Chen, J. (2023). Discovery and Crystallography Study of Novel Biphenyl Ether and Oxadiazole Thioether (Non-Arylmethylamine)-Based Small-Molecule PD-1/PD-L1 Inhibitors as Immunotherapeutic Agents. Journal of Medicinal Chemistry, 66(18), 13172-13188. View Source
